N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N
Description
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-¹³C₂,¹⁵N (CAS 874462-72-3) is a stable isotope-labeled tripeptide derivative designed for advanced research applications. Its structure includes:
- L-Glutamic acid (Glu) with O-benzyl (Bzl) and N-carbobenzyloxy (Cbz) protecting groups.
- L-Cysteine (Cys) with an S-benzyl (Bzl) protecting group.
- Glycine (Gly) with a benzyl ester (OBzl) group.
The compound is dual-labeled with ¹³C at two positions and ¹⁵N at one nitrogen site, enhancing its utility in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Produced by Cambridge Isotope Laboratories (CIL), it is stored at -20°C and dissolves in organic solvents like acetone and chloroform .
Properties
Molecular Formula |
C39H41N3O8S |
|---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/i23+1,36+1,40+1 |
InChI Key |
ZOUVMBFVVPMFTH-DKLJFLSFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)NC(CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Fundamental Synthetic Approaches
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis represents a primary method for preparing N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N due to its efficiency and ability to produce high-purity products. In this approach, the peptide is synthesized while attached to an insoluble polymer support, allowing for simple purification between synthetic steps through filtration and washing.
The general SPPS procedure for this compound involves:
- Attachment of the isotopically labeled glycine derivative to a solid support
- Sequential coupling of S-Bzl-L-cysteine followed by N-Cbz-O-Bzl-L-glutamic acid
- Cleavage from the resin with retention of protecting groups
This method is particularly advantageous for introducing the 13C2 and 15N isotopic labels at specific positions in the glycine residue, as it minimizes isotope scrambling during synthesis.
Solution-Phase Synthesis
Solution-phase synthesis offers greater flexibility for introducing complex modifications and protecting groups. This approach typically proceeds through:
- Preparation of protected amino acid building blocks
- Sequential coupling reactions in solution
- Purification of intermediates after each coupling step
- Final assembly of the protected tripeptide
For this compound, solution-phase methods allow for precise control over reaction conditions, which is critical for maintaining the integrity of the isotopic labels and stereochemical centers.
Preparation of Building Blocks
Synthesis of Protected Amino Acids
The preparation of this compound begins with the synthesis or acquisition of appropriately protected amino acids:
S-Bzl-L-Cysteine
The thiol group of cysteine requires protection to prevent oxidation and disulfide formation:
- Introduction of benzyl (Bzl) protection using benzyl bromide or benzyl chloride
- Reaction conditions typically involve basic conditions (pH 8-9) to selectively alkylate the thiol group
This protection strategy maintains the reactivity of the amino and carboxyl groups for subsequent peptide coupling.
Isotopically Labeled Glycine Derivative
The preparation of 13C2,15N-labeled glycine derivatives involves:
- Starting with commercially available isotopically enriched glycine
- C-terminal protection through benzyl esterification
- Reaction conditions optimized to prevent isotopic exchange
This component is critical as it contributes the isotopic labels necessary for tracking and analytical applications.
Organozinc Methodology
An alternative approach involves organozinc chemistry, where:
- Organozinc reagents derived from amino acids are prepared and employed in reactions with peptide derivatives
- Conversion of an iodo-derivatized amino acid to the zinc reagent via addition of zinc-copper
- Coupling to the iodide occurs in toluene:DMA at 50°C
- Addition of this reagent to bis(triphenylphosphine) dichloropalladium and acid chloride at 50°C provides the desired ketone intermediate
This methodology offers advantages for forming certain challenging peptide bonds and can be adapted for isotopically labeled building blocks.
Coupling Strategies
Peptide Bond Formation Methods
The formation of peptide bonds in this compound synthesis employs several coupling reagents:
| Coupling Reagent | Activating Agent | Solvent System | Reaction Time | Temperature | Typical Yield |
|---|---|---|---|---|---|
| DCC | HOBt | DMF/DCM | 4-6 hours | 0°C to RT | 70-85% |
| HATU | DIPEA | DMF | 2-4 hours | RT | 75-90% |
| PyBOP | NMM | DCM | 3-5 hours | RT | 65-80% |
| EDC·HCl | HOAt | DMF/DCM | 6-8 hours | 0°C to RT | 60-75% |
The selection of coupling conditions is critical for minimizing racemization and optimizing yield, particularly for the isotopically labeled glycine component.
Sequential Coupling Approach
The synthesis typically follows a C-to-N-terminal direction:
Coupling of S-Bzl-L-Cys to isotopically labeled Gly-OBzl (13C2,15N)
- Activation of S-Bzl-L-Cys carboxyl group
- Reaction with the amino group of Gly-OBzl (13C2,15N)
- Purification of the resulting dipeptide
Coupling of N-Cbz-O-Bzl-L-Glu to the Cys-Gly dipeptide
This stepwise approach allows for monitoring and optimization at each stage, ensuring high yield and purity of the final product.
Industrial Production Methods
Automated Synthesis Systems
Industrial production of this compound utilizes automated peptide synthesizers that offer:
- Precise control over reaction parameters
- Reduced manual handling steps
- Reproducible results
- Integrated monitoring capabilities
These systems are particularly valuable for ensuring consistency in the synthesis of isotopically labeled compounds where material costs are high.
Scale-Up Parameters
When scaling from laboratory to industrial production, several parameters require optimization:
| Parameter | Laboratory Scale | Industrial Scale | Considerations |
|---|---|---|---|
| Reaction Volume | 10-50 mL | 1-100 L | Mixing efficiency, heat transfer |
| Reagent Equivalents | 1.5-3.0 eq. | 1.1-1.5 eq. | Cost reduction, waste minimization |
| Reaction Time | Variable | Optimized | Process efficiency, throughput |
| Temperature Control | ±2°C | ±0.5°C | Reaction selectivity, energy efficiency |
| Purification Method | Flash chromatography, HPLC | Prep HPLC, crystallization | Scalability, solvent recovery |
These parameters are adjusted to maintain yield and purity while improving process economics.
Purification Technologies
Industrial-scale purification employs:
- High-performance liquid chromatography (HPLC) with larger columns
- Process-scale flash chromatography systems
- Automated fraction collection and analysis
- Solvent recovery and recycling systems
These technologies ensure the high purity required for research applications while minimizing environmental impact.
Critical Reaction Conditions
Protection Group Installation
The installation of multiple protecting groups in this compound requires carefully controlled conditions:
| Protecting Group | Reagent | Conditions | Critical Parameters |
|---|---|---|---|
| N-Cbz (glutamic acid) | Benzyl chloroformate | pH 8-9, 0°C | pH control, temperature |
| O-Bzl (glutamic acid) | Benzyl alcohol, H2SO4 | Reflux, Dean-Stark | Water removal, temperature |
| S-Bzl (cysteine) | Benzyl bromide | pH 8, RT | Thiol selectivity, pH control |
| OBzl (glycine) | Benzyl alcohol, HCl | Reflux | Reaction time, temperature |
Each protection reaction must be optimized to ensure selectivity and prevent undesired side reactions.
Isotope Incorporation Strategies
The incorporation of 13C2 and 15N isotopes is achieved through:
- Use of commercially available 13C2,15N-glycine as starting material
- Enzymatic methods for selective isotope enrichment
- Chemical synthesis from isotopically labeled precursors
The selection of an appropriate strategy depends on the desired isotopic enrichment level and position-specific labeling requirements.
Deprotection Considerations
Although the target compound retains all protecting groups, understanding deprotection conditions is important for subsequent applications:
| Protecting Group | Deprotection Method | Conditions | Selectivity Concerns |
|---|---|---|---|
| N-Cbz | Hydrogenolysis | H2, Pd/C, MeOH | Compatible with S-Bzl group |
| O-Bzl | Hydrogenolysis | H2, Pd/C, MeOH | Compatible with other Bzl groups |
| S-Bzl | Na/NH3 or Hg(OAc)2 | -78°C or RT | Orthogonal to other protecting groups |
| OBzl | Hydrogenolysis | H2, Pd/C, MeOH | Compatible with other Bzl groups |
The development of orthogonal deprotection strategies is crucial for applications requiring selective removal of specific protecting groups.
Quality Control Parameters
Analytical Methods
Quality control of this compound employs multiple analytical techniques:
High-performance liquid chromatography (HPLC)
- Reverse-phase C18 columns
- Gradient elution with acetonitrile/water
- UV detection at 215, 254, and 280 nm
Mass spectrometry
- Electrospray ionization (ESI-MS)
- High-resolution analysis (HRMS)
- Monitoring of isotopic distribution patterns
Nuclear magnetic resonance (NMR) spectroscopy
Purity Standards
Industry standards for this compound typically require:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Chemical Purity | ≥95% | HPLC-UV, NMR |
| Isotopic Enrichment (13C) | ≥98 atom % | MS, 13C NMR |
| Isotopic Enrichment (15N) | ≥98 atom % | MS, 15N NMR |
| Optical Purity | ≥98% ee | Chiral HPLC |
| Residual Solvents | ICH limits | GC-HS |
| Water Content | ≤0.5% | Karl Fischer |
These specifications ensure the compound's suitability for advanced research applications.
Alternative Synthetic Routes
Aldehydes and Chiral Catalysts Method
An alternative approach for preparing this compound involves:
- Use of aldehydes and chiral catalysts to prepare peptidomimetics
- Comparison between ketone (hydrogen-bond acceptor) and alcohol (hydrogen-bond donor) intermediates
- Ketones synthesized using acid chloride precursors
- Alcohols synthesized using aldehyde precursors
This method offers advantages for controlling stereochemistry and can be adapted for isotope incorporation.
Organozinc Ring-Closing Reactions
Another innovative approach employs:
- Organozinc ring-closing reactions using peptidomimetic precursors
- Addition of zinc-copper to couple to iodides in toluene:DMA at 50°C
- Reaction with bis(triphenylphosphine) dichloropalladium and acid chlorides
- Subsequent modification to incorporate isotope labels
This methodology provides access to structurally diverse peptide derivatives with potential for isotopic labeling.
Comparison of Production Methods
Efficiency Analysis
A comparative analysis of different production methods reveals:
| Method | Overall Yield | Number of Steps | Reaction Time | Scale Potential | Isotopic Integrity |
|---|---|---|---|---|---|
| Traditional SPPS | 60-75% | 6-8 | 3-4 days | 0.1-5 g | Excellent |
| Solution-Phase | 40-60% | 8-10 | 7-10 days | 1-20 g | Very good |
| Organozinc Method | 30-50% | 10-12 | 8-12 days | 0.5-10 g | Good |
| Hybrid Approach | 50-65% | 7-9 | 5-7 days | 0.5-15 g | Very good |
Each method presents unique advantages and limitations that must be considered based on specific project requirements.
Cost-Benefit Analysis
Economic considerations for this compound production include:
| Factor | SPPS | Solution-Phase | Organozinc Method |
|---|---|---|---|
| Raw Material Cost | High | Medium | High |
| Equipment Requirements | Specialized synthesizer | Standard laboratory | Specialized equipment |
| Labor Requirements | Low | High | Medium |
| Purification Expenses | Medium | High | High |
| Scalability | Limited | Good | Moderate |
| Overall Cost-Effectiveness | Medium | Medium | Low |
The high cost of isotopically labeled precursors makes yield and isotopic integrity primary concerns in method selection.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl protective groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include disulfide-linked peptides, deprotected peptides, and substituted peptides .
Scientific Research Applications
Biochemical Research
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is widely utilized as a model compound in peptide interaction studies. Its structural components allow researchers to investigate:
- Peptide Folding : Understanding how peptides fold into functional shapes.
- Enzyme Interactions : Studying binding affinities with various enzymes using techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) .
Drug Development
The compound serves as a building block for synthesizing more complex peptides that can be used in therapeutic applications. Its unique structure can influence:
- Bioavailability : Enhancing the stability and absorption of drug candidates.
- Targeted Therapy : Designing peptides that can specifically interact with disease-related proteins or receptors .
Metabolic Research
Due to its stable isotope labeling (13C and 15N), this compound is invaluable for tracing metabolic pathways in vivo. Applications include:
- Pharmacokinetics : Studying how drugs are metabolized within biological systems.
- Nutritional Studies : Understanding amino acid metabolism and its impact on health .
Environmental Studies
The compound is also employed in environmental science as a standard for detecting pollutants. Its isotopic labeling allows for:
Case Study 1: Peptide Interaction Studies
In a study examining the binding dynamics of this compound with proteases, researchers utilized SPR to quantify interaction affinities. The results indicated that the presence of protective groups significantly influenced binding kinetics, highlighting the importance of structural modifications in peptide design .
Case Study 2: Drug Development
A recent investigation focused on synthesizing a therapeutic peptide using this compound as a precursor. The study demonstrated enhanced stability and efficacy in targeting cancer cells compared to unmodified peptides, showcasing its potential in developing next-generation cancer therapies .
Mechanism of Action
The mechanism of action of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves its incorporation into metabolic pathways or binding to specific molecular targets. The stable isotope labels (13C and 15N) allow for tracking and quantification using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound interacts with enzymes and proteins, providing insights into biochemical processes and molecular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison
Single Amino Acid Derivatives
- L-Arginine:HCl (¹³C₆, 99%; ¹⁵N₄, 99%): A single amino acid labeled with ¹³C and ¹⁵N.
- L-Cysteine, S-Benzyl (¹³C, 99%) : A protected cysteine analog with a single isotopic label.
Key Differences: The tripeptide’s structural complexity enables studies on peptide-specific interactions and synthesis pathways, while single amino acids are suited for metabolic tracking .
Other Isotope-Labeled Peptides
Compounds like L-Leucine-N-T-BOC:H₂O (¹³C, 99%) and Glycine-N-T-BOC (¹³C₂, 97–99%; ¹⁵N, 97–99%) () share isotopic labels but lack the tripeptide backbone and multiple protections.
| Parameter | Target Tripeptide | Protected Single-Residue Peptides |
|---|---|---|
| Backbone Length | Three residues | Single residue |
| Functional Groups | Cbz, Bzl, OBzl protections | T-BOC or FMOC protections |
| Isotopic Precision | Position-specific ¹³C₂ and ¹⁵N | Broad or single-position labeling |
Key Insight : The tripeptide’s labeling allows simultaneous tracking of carbon and nitrogen in peptide bonds, critical for elucidating folding dynamics or enzymatic cleavage .
Analytical Performance in NMR Studies
, and 27 highlight the role of ¹⁵N NMR in resolving structural ambiguities. For example:
- Substituent Effects : Benzyl groups in the tripeptide may induce ¹⁵N chemical shifts distinct from analogs with alkyl protections (e.g., T-BOC), as seen in tetrazole studies .
- Dual Labeling : The ¹³C₂ label complements ¹⁵N data, enabling correlated NMR experiments (e.g., ¹³C-¹⁵N HSQC) for enhanced structural resolution .
Comparison : While the tripeptide’s ¹⁵N shifts are influenced by benzyl protections, its dual labeling provides multidimensional NMR data unmatched by single-labeled compounds .
Biological Activity
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a synthetic compound that incorporates stable isotopes of carbon and nitrogen, which are often used in biochemical research to trace metabolic pathways and study biological processes. This compound is a derivative of glutamic acid and cysteine, two amino acids that play crucial roles in various biological functions, including protein synthesis and antioxidant defense mechanisms.
- Molecular Formula: C37H41N3O8S
- Molecular Weight: 714.80 g/mol
- CAS Number: 874462-72-3
- Structure: The compound features a complex structure with multiple functional groups, including a benzyl group and a carbamate moiety, which influence its solubility and reactivity.
Biological Activity Overview
The biological activity of this compound can be understood through its components—glutamic acid and cysteine. Both amino acids are involved in critical physiological processes:
- Antioxidant Activity : Cysteine is a precursor to glutathione (GSH), a vital antioxidant in cells. The dipeptide cysteinyl-glycine (Cys-Gly), which is part of this compound, has been shown to play a role in maintaining glutathione homeostasis, particularly in oxidative stress conditions. Studies indicate that Cys-Gly can modulate GSH levels in various tissues, influencing cellular antioxidant defenses .
- Neurotransmission : Glutamic acid acts as an excitatory neurotransmitter in the central nervous system. Its derivatives can impact synaptic plasticity and cognitive functions. The incorporation of stable isotopes allows researchers to track these processes in vivo .
- Metabolic Pathways : The stable isotopes present in the compound facilitate tracing metabolic pathways involving amino acids and their derivatives. For example, studies using labeled glutamate have demonstrated its role in energy metabolism and neurotransmitter cycling .
Case Studies
- Glutathione Homeostasis : A study on bovine eye lenses demonstrated that Cys-Gly influences glutathione levels under oxidative stress conditions. When cultured with reduced glutathione, the presence of Cys-Gly impaired the accumulation of GSH, suggesting a regulatory role in thiol metabolism .
- Neuroprotective Effects : Research has shown that compounds like Cys-Gly can exhibit neuroprotective properties by enhancing GSH synthesis, thereby protecting neurons from oxidative damage. This effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C37H41N3O8S |
| Molecular Weight | 714.80 g/mol |
| CAS Number | 874462-72-3 |
| Antioxidant Role | Precursor to Glutathione |
| Neurotransmitter Role | Excitatory neurotransmitter |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C<sup>2</sup>,<sup>15</sup>N, and how is its purity validated?
- Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods are typically employed, leveraging benzyl (Bzl) and carbobenzyloxy (Cbz) protecting groups. Isotopic labeling (13C, 15N) is introduced during glycine synthesis using enriched precursors (e.g., 13C2,15N-glycine derivatives) .
- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and molecular integrity. Purity is validated via reverse-phase HPLC (≥95%) and nuclear magnetic resonance (NMR) to verify deprotection efficiency and absence of diastereomers .
Q. Why are 13C and 15N isotopes incorporated into this compound, and how do they influence experimental design?
- Rationale : 13C and 15N labels enable tracking of metabolic pathways (e.g., peptide degradation studies) via isotope-ratio mass spectrometry (IRMS) or NMR. The labels also reduce signal overlap in spectroscopic analyses .
- Design Considerations : Ensure isotopic enrichment levels (e.g., 97-99% for 13C/15N) are sufficient for detection thresholds. Control experiments with unlabeled analogs are critical to distinguish isotopic effects from biological activity .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Best Practices : Document reaction conditions (temperature, solvent, catalyst), purification steps (column chromatography, recrystallization), and characterization data (NMR chemical shifts, HRMS m/z values) in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Data Reporting : Include supplementary files with raw spectroscopic data (e.g., .pdf NMR spectra, HPLC chromatograms) to allow independent verification .
Advanced Research Questions
Q. How do isotopic labels (13C, 15N) affect the compound’s chemical reactivity or stability in metabolic studies?
- Isotopic Effects : Kinetic isotope effects (KIEs) may alter reaction rates, particularly in enzymatic cleavage of the glycine residue. Use computational modeling (e.g., density functional theory) to predict 13C/15N-induced bond polarization changes .
- Stability Testing : Conduct accelerated degradation studies (e.g., pH, temperature variations) with labeled vs. unlabeled compounds to quantify stability differences. Monitor via LC-MS for isotopic integrity .
Q. What strategies resolve contradictions in published data on this compound’s biological activity or spectroscopic profiles?
- Data Reconciliation : Cross-reference synthesis protocols (e.g., protecting group strategies, purification methods) across studies. Variability in benzyl ester deprotection (O-Bzl vs. S-Bzl) may explain discrepancies in bioactivity .
- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature quality. Prioritize studies with full experimental disclosure and peer-reviewed validation .
Q. How can this compound be integrated into tracer studies for investigating peptide metabolism or protein folding dynamics?
- Metabolic Tracing : Use 13C-labeled glycine to track incorporation into cellular proteins via pulse-chase experiments. Pair with SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomics .
- Folding Studies : Employ 15N NMR to monitor conformational changes in model peptides. Compare amide proton exchange rates between labeled and unlabeled systems to infer folding pathways .
Q. What computational tools are suitable for modeling the isotopic compound’s behavior in silico, and how do they align with experimental data?
- Modeling Approaches : Use Gaussian or ORCA for isotopic vibrational frequency calculations. Validate against experimental IR/Raman spectra. Molecular dynamics (MD) simulations (e.g., AMBER) can predict solvation effects on labeled residues .
- Data Alignment : Calibrate force fields using experimental isotopic shifts (e.g., 13C NMR chemical shifts) to improve predictive accuracy .
Methodological Guidelines
- Literature Review : Utilize SciFinder and Google Scholar with keywords like "isotope-labeled peptide synthesis" and "13C/15N metabolic tracing." Filter results to prioritize articles citing primary data (e.g., experimental procedures in Med. Chem. Commun.) .
- Ethical Compliance : For in vivo studies, include IRB-approved protocols for isotopic tracer use, addressing biosafety and waste disposal per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
